1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione
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Overview
Description
1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a 2-bromo-4-methylphenyl group and a 4-fluorophenylamino group
Preparation Methods
The synthesis of 1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-bromo-4-methylphenyl group: This step often involves a halogenation reaction, where a bromine source is used to introduce the bromo group.
Attachment of the 4-fluorophenylamino group: This can be accomplished through a nucleophilic substitution reaction, where the amino group is introduced using a suitable fluorinated precursor.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound can be used in biochemical studies to investigate its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(2-Bromo-4-methylphenyl)-3-[(4-chlorophenyl)amino]pyrrolidine-2,5-dione: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-(2-Bromo-4-methylphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione: The presence of a methyl group instead of a fluorine atom can lead to differences in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2/c1-10-2-7-15(13(18)8-10)21-16(22)9-14(17(21)23)20-12-5-3-11(19)4-6-12/h2-8,14,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEVBSBQODOKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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